

# molecular weight and formula of 2-isothiocyanatobicyclo[2.2.1]heptane

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## Compound of Interest

Compound Name: 2-  
Isothiocyanatobicyclo[2.2.1]heptan  
e  
Cat. No.: B077712

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## An In-depth Technical Guide on 2-Isothiocyanatobicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isothiocyanatobicyclo[2.2.1]heptane**, a versatile bicyclic organic compound. The guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a precursor in the development of potent kinase inhibitors for cancer therapy.

## Core Compound Properties

**2-Isothiocyanatobicyclo[2.2.1]heptane**, also known as norbornyl isothiocyanate, is characterized by a rigid bicyclo[2.2.1]heptane (norbornane) scaffold functionalized with a reactive isothiocyanate group. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NS	[1][2]
Molecular Weight	153.24 g/mol	[1][2]
CAS Number	14370-23-1 (for the mixture of isomers)	[1]
exo-isomer CAS Number	18530-33-1	[2]
Appearance	White solid	
Melting Point	27-30 °C	
Boiling Point	81-83 °C	

## Experimental Protocol: Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane

The synthesis of **2-isothiocyanatobicyclo[2.2.1]heptane** is most commonly achieved through the reaction of 2-aminobicyclo[2.2.1]heptane (also known as 2-norbornylamine) with a thiocarbonylating agent, such as thiophosgene. This reaction provides a direct and efficient route to the desired isothiocyanate.

### Materials:

- 2-Aminobicyclo[2.2.1]heptane
- Thiophosgene (CSCl<sub>2</sub>)
- An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)
- A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct
- Standard laboratory glassware and safety equipment

### Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 2-aminobicyclo[2.2.1]heptane in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- **Addition of Thiophosgene:** A solution of thiophosgene in the same inert solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
- **Neutralization:** A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed during the reaction. The formation of a precipitate (triethylamine hydrochloride) is observed.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting amine.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the salt precipitate. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **2-isothiocyanatobicyclo[2.2.1]heptane**. Further purification can be achieved by vacuum distillation or column chromatography.

## Application in Drug Development: Precursor to Aurora Kinase Inhibitors

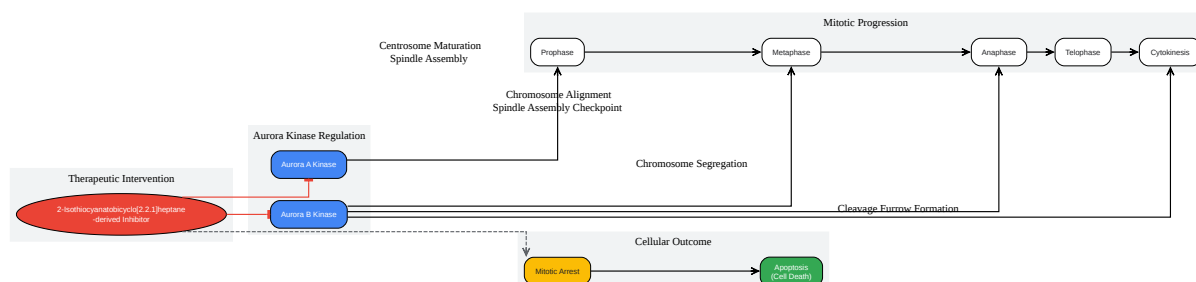
**2-Isothiocyanatobicyclo[2.2.1]heptane** serves as a key intermediate in the synthesis of a novel class of aminobenzimidazole derivatives that act as potent inhibitors of Aurora kinases.<sup>[3]</sup> These kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.<sup>[4][5]</sup>

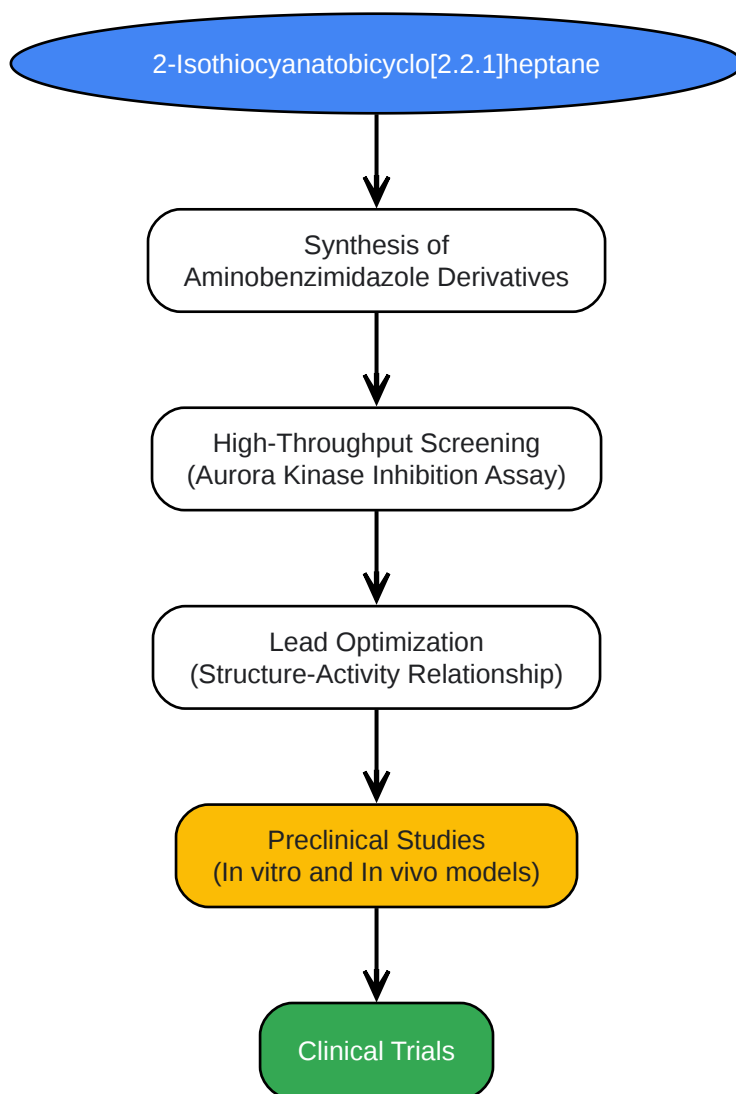
## Aurora Kinase Signaling Pathway and Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell division, including centrosome maturation, spindle formation, chromosome segregation,

and cytokinesis.[4][5] The inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

The general mechanism involves the development of small molecule inhibitors that compete with ATP for the binding site in the kinase domain of the Aurora enzymes. Derivatives of **2-isothiocyanatobicyclo[2.2.1]heptane** have been utilized to synthesize such inhibitors.[3] The bicyclo[2.2.1]heptane moiety often serves as a rigid scaffold that can be appropriately functionalized to achieve high-affinity binding to the target kinase.





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